molecular formula C48H76O14 B601520 Ivermectin Impurity K CAS No. 74567-01-4

Ivermectin Impurity K

Número de catálogo: B601520
Número CAS: 74567-01-4
Peso molecular: 877.1 g/mol
Clave InChI: ACNNVMSFKOFXPD-LMGLRRKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ivermectin Impurity K, also known as 3,4-Dihydro Ivermectin, is an impurity of Ivermectin . It has a molecular formula of C48H76O14 and a molecular weight of 877.13 . It appears as a white to off-white solid .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of 153-158°C .

Aplicaciones Científicas De Investigación

1. Molecular Targets and Modulation Mechanisms

Ivermectin (IVM) is recognized for its antiparasitic properties and impacts various ion channels and receptors. Key targets include glutamate-gated Cl− channels, Cys‐loop receptors, P2X4 receptors, and fernesoid X receptors. Recent findings highlight IVM's role in activating G‐protein‐gated inwardly rectifying K+ channels, expanding our understanding of its interaction with molecular structures (Chen & Kubo, 2017).

2. Environmental Impact and Degradation

IVM's environmental fate, particularly in terrestrial and aquatic ecosystems, has been a subject of research. Studies have examined its mobility, degradation, and toxicity in different soils and water systems, providing insight into its persistence and potential ecological impacts (Rath et al., 2016); (Prasse, Löffler, & Ternes, 2009).

3. Antiviral Potential

IVM has been identified as a potential broad-spectrum antiviral agent, effective against a range of viruses including HIV-1, dengue virus, Zika virus, and SARS-CoV-2. Its mechanism involves inhibiting nuclear import of key viral proteins, showcasing its versatility beyond antiparasitic applications (Jans & Wagstaff, 2020); (Jans & Wagstaff, 2020).

4. Interaction with P-type ATPases

Research has demonstrated IVM's inhibitory effect on various P-type ATPases in mammals. This suggests potential adverse effects at high drug concentrations, highlighting the need for careful consideration in therapeutic applications (Pimenta, Silva, & Noël, 2010).

5. Activation of GIRK Channels

IVM's role in activating G-protein-gated inwardly rectifying K+ (GIRK) channels has been explored, providing insights into its mechanism of action in ion channels. This emphasizes IVM's diverse effects beyond its antiparasitic activity (Chen et al., 2017).

6. Sorption and Mobility in Soils

The sorption behavior of IVM in different soils has been studied, indicating its potential environmental risks. Understanding its interaction with soil is crucial for assessing its environmental impact (Krogh et al., 2008).

7. Facilitation of Receptor Channels

IVM has been shown to influence human P2X4 receptor channels, contributing to our understanding of its pharmacological effects and potential therapeutic applications (Priel & Silberberg, 2004).

Mecanismo De Acción

Target of Action

Ivermectin primarily targets the glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It also acts as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission . Furthermore, it has been found to inhibit multidrug resistance proteins , AKT/mTOR , Wnt/TCF pathways , and cause degradation of PAK−1 (p21-activated kinase) , a major oncogenic kinase .

Mode of Action

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . This causes paralysis and death of the parasite . Ivermectin molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Biochemical Pathways

Ivermectin can be O-demethylated at the disaccharide moiety, undergo deglycosylation, and can be hydroxylated at the aglycone portion . It directly inhibits the NF-kb pathway, STAT-3, and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation .

Pharmacokinetics

Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin (its elimination half-life is around a day) were somewhat disconnected from its pharmacodynamics (antiparasitic events persisting for several months after a single dose of the drug) .

Result of Action

Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ivermectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can cause adverse effects such as bioaccumulation, microbial resistance, and even chronic toxicity that can lead to death . Therefore, the prudent use of Ivermectin is recommended to reduce negative effects on the environment .

Safety and Hazards

Ivermectin, the parent compound, is known to be fatal if swallowed and can cause serious eye irritation . It may also damage fertility or the unborn child . Therefore, it’s important to handle Ivermectin Impurity K with care, using appropriate personal protective equipment and following safety guidelines .

Análisis Bioquímico

Biochemical Properties

Ivermectin Impurity K, like Ivermectin, is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These enzymes play a key role in the oxidative metabolism of this compound into metabolites . The metabolites of this compound mainly include hydroxylated metabolites and oxidized metabolites .

Cellular Effects

This compound selectively binds to glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells. This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization, leading to paralysis and death of the parasite.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . This interaction “locks” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Temporal Effects in Laboratory Settings

It is known that Ivermectin, from which this compound is derived, does not have any significant effect on outcomes of COVID-19 patients and as WHO recommends, use of ivermectin should be limited to clinical trials .

Dosage Effects in Animal Models

It is known that Ivermectin, from which this compound is derived, is effective against parasites in a wide variety of hosts—including cattle, sheep, dogs, swine, and horses .

Metabolic Pathways

This compound is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These enzymes play a key role in the oxidative metabolism of this compound into metabolites .

Transport and Distribution

This compound, like Ivermectin, is widely distributed throughout the body due to its high lipid solubility . It is suggested that P-gp (MDR1) transporter participate in this compound efflux at low drug concentration with a slow transport rate .

Subcellular Localization

It is known that Ivermectin, from which this compound is derived, is widely distributed throughout the body due to its high lipid solubility .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity K involves the conversion of Ivermectin to the intermediate compound, 22,23-dihydroavermectin B1a, which is then further reacted to obtain the final product, Ivermectin Impurity K.", "Starting Materials": ["Ivermectin"], "Reaction": [ "Step 1: Conversion of Ivermectin to 22,23-dihydroavermectin B1a", "React Ivermectin with sodium borohydride in the presence of methanol to obtain 22,23-dihydroavermectin B1a.", "Step 2: Conversion of 22,23-dihydroavermectin B1a to Ivermectin Impurity K", "React 22,23-dihydroavermectin B1a with trifluoroacetic acid in the presence of dichloromethane to obtain Ivermectin Impurity K." ] }

Número CAS

74567-01-4

Fórmula molecular

C48H76O14

Peso molecular

877.1 g/mol

Nombre IUPAC

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16-triene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H76O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,25-26,28-31,33-45,49-50,52H,11,16-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29?,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

Clave InChI

ACNNVMSFKOFXPD-LMGLRRKJSA-N

SMILES isomérico

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

SMILES canónico

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Apariencia

White to Off-White Solid

melting_point

153-158°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

3,4-Dihydro Ivermectin (Mixture of Diastereomers) ;  5-O-Demethyl-3,4,22,23-tetrahydro-avermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.